

# FT-IR spectroscopy of 1,3-Dibromobutane functional groups

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## Compound of Interest

Compound Name: 1,3-Dibromobutane

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A comprehensive analysis of the functional groups in **1,3-dibromobutane** using Fourier-Transform Infrared (FT-IR) spectroscopy reveals key vibrational frequencies that are characteristic of its alkyl halide structure. This guide provides a comparative analysis of the FT-IR spectrum of **1,3-dibromobutane** against related compounds, a detailed experimental protocol for spectral acquisition, and a visual workflow of the analytical process. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Comparative Analysis of FT-IR Data

The FT-IR spectrum of **1,3-dibromobutane** is characterized by the presence of absorption bands corresponding to carbon-hydrogen (C-H) and carbon-bromine (C-Br) bonds. To understand the influence of the bromine atoms on the spectrum, it is useful to compare it with the spectra of a monobrominated analogue, 1-bromobutane, and the parent alkane, n-butane.

The presence of two bromine atoms in **1,3-dibromobutane** influences the electronic environment of the C-H bonds, which can lead to shifts in their characteristic absorption frequencies. The most significant feature in the spectrum of **1,3-dibromobutane** is the strong absorption in the fingerprint region corresponding to the C-Br stretching vibrations.

Functional Group	Vibrational Mode	Expected Range (cm <sup>-1</sup> )	1,3-Dibromobutane (Observed, cm <sup>-1</sup> )	1-Bromobutane (Observed, cm <sup>-1</sup> )	n-Butane (Observed, cm <sup>-1</sup> )
Alkyl C-H	Stretching	2850-3000	~2970, 2935, 2875	~2975-2845	~2975-2845
CH <sub>2</sub>	Bending (Scissoring)	1450-1470	~1450	~1470-1430	~1470-1450
CH <sub>3</sub>	Bending (Asymmetric)	~1460	~1460	~1460	~1460
CH <sub>3</sub>	Bending (Symmetric)	~1375	~1380	~1380	~1365
C-Br	Stretching	515-690	~640, ~560	~650-550	Not Applicable

Note: The observed values for **1,3-dibromobutane** are interpreted from the spectral data available on the NIST Chemistry WebBook.<sup>[1]</sup> The values for 1-bromobutane and n-butane are compiled from various spectroscopic resources.<sup>[2][3]</sup>

## Experimental Protocol: FT-IR Spectroscopy of Liquid Samples

This protocol outlines the procedure for acquiring an FT-IR spectrum of a liquid sample such as **1,3-dibromobutane** using an Attenuated Total Reflectance (ATR) or transmission (capillary cell) method.

Materials:

- FT-IR Spectrometer
- ATR accessory or Salt plates (e.g., NaCl or KBr) and holder
- Sample of **1,3-Dibromobutane**

- Pipette or dropper
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lens paper/soft, lint-free wipes

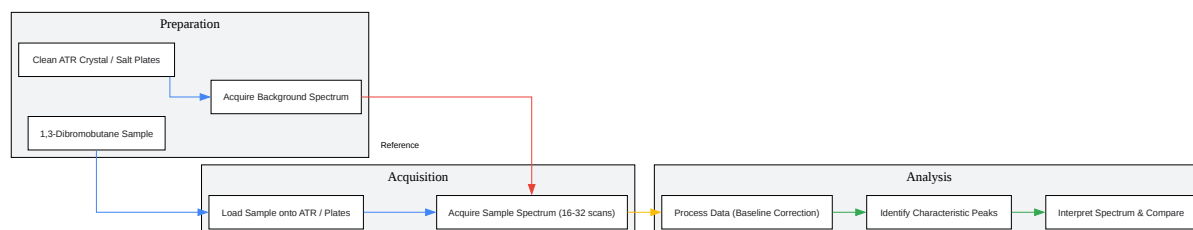
#### Procedure:

- Instrument Preparation:
  - Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
  - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if necessary.
- Background Spectrum Acquisition:
  - For ATR: Ensure the ATR crystal is clean and free of any residues. Take a background spectrum of the empty, clean crystal.
  - For Transmission: Place the clean, empty salt plates in the holder and acquire a background spectrum.
- Sample Preparation and Application:
  - For ATR: Place a small drop of **1,3-dibromobutane** directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
  - For Transmission (Capillary Film): Place one to two drops of **1,3-dibromobutane** onto the center of one salt plate. Carefully place the second salt plate on top, allowing the liquid to spread and form a thin capillary film. Avoid air bubbles. Place the "sandwich" into the sample holder.
- Sample Spectrum Acquisition:
  - Place the sample (either the ATR with the sample or the salt plate holder) into the sample compartment of the spectrometer.

- Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Processing and Analysis:
  - The acquired spectrum will be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.
  - Perform any necessary baseline corrections or smoothing.
  - Identify and label the characteristic absorption peaks. Compare the peak positions with known correlation charts and spectral databases to confirm the functional groups present.
- Cleaning:
  - ATR Crystal: Clean the crystal surface thoroughly with a soft wipe dampened with an appropriate solvent.
  - Salt Plates: Separate the salt plates and rinse them with a suitable dry solvent. Gently wipe them dry with a soft, lint-free cloth. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

## Experimental Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.



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Caption: Workflow for FT-IR Spectroscopy Analysis.

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## References

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- 3. infrared spectrum of butane  $C_4H_{10}$   $CH_3CH_2CH_2CH_3$  prominent wavenumbers  $cm^{-1}$  detecting ? functional groups present finger print for identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

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